N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a quinoxaline ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents to introduce the fluorophenyl group into the piperidine ring.
Formation of the Quinoxaline Ring: The quinoxaline ring is typically synthesized through condensation reactions involving o-phenylenediamine and dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine and quinoxaline rings through amide bond formation, often using carbodiimide reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)furan-2-carboxamide: Shares a similar piperidine and phenyl structure but differs in the presence of a furan ring.
4-(4-fluorophenyl)-4-hydroxypiperidine: Contains a similar piperidine and fluorophenyl group but lacks the quinoxaline ring.
Uniqueness
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is unique due to its combination of a quinoxaline ring with a fluorophenyl-substituted piperidine ring
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c23-16-5-7-17(8-6-16)26-22(30)28-11-9-15(10-12-28)13-25-21(29)20-14-24-18-3-1-2-4-19(18)27-20/h1-8,14-15H,9-13H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKLHFINZVMMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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